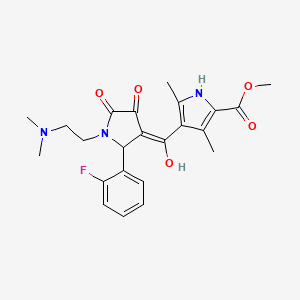

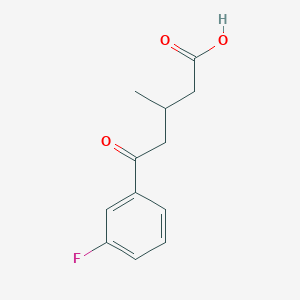

![molecular formula C14H10ClN3O4S2 B2765821 7-chloro-3-((3-nitrobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide CAS No. 899977-10-7](/img/structure/B2765821.png)

7-chloro-3-((3-nitrobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound you’re asking about seems to be a derivative of 1,2,4-thiadiazine 1,1-dioxides . These compounds are well known for their cardiovascular and hypertensive effects . They also act as ATP-sensitive potassium channel openers . Compounds of this group are the inhibitors of some enzymes, such as xanthine oxidase, HCV NS5B polymerase, and aldose reductase . Benzothiadiazine 1,1-dioxides also constitute an important class of cyclic sulfonamides with broad-spectrum activity against bacteria, fungi, and Mycobacterium tuberculosis .

Synthesis Analysis

A series of novel 1,2,4-thiadiazine 1,1-dioxides were synthesized by condensation of 2-chlorobenzenesulfonamide and 4-chloropyridine-3-sulfonamide with heterocyclic methyl carbimidates obtained from heterocyclic carbonitriles . Substituted amidines were isolated as the intermediates in the reaction with 2-chlorobenzenesulfonamide . Those intermediates were successfully cyclized to corresponding 1,2,4-thiadiazine 1,1-dioxides in pyridine with the addition of DBU .Molecular Structure Analysis

The molecular structure of these compounds is characterized by a core scaffold of a five-membered triazole ring fused with a six-membered thiadiazine ring . This core is a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include condensation, isolation of intermediates, and cyclization .Applications De Recherche Scientifique

Anticancer Potential

The benzothiadiazine 1,1-dioxide scaffold has garnered attention due to its potential as an anticancer agent. Researchers have explored derivatives of this compound for their cytotoxic effects against cancer cells. For instance, derivative 10 demonstrated activity against renal cancer cell lines A498 and UO-31 . Further investigations into its mechanism of action and potential clinical applications are ongoing.

Antitubercular Activity

In vitro studies have evaluated the synthesized carbimidate-derived 1,2,4-benzothiadiazine 1,1-dioxides for antitubercular activity. These compounds may hold promise in combating tuberculosis, a global health concern. Researchers continue to explore their efficacy and safety profiles .

Antihypertensive and Diuretic Properties

The structurally related 1,2,4-benzothiadiazine 1,1-dioxides (e.g., chlorothiazide, hydrochlorothiazide) have long been used as diuretic and antihypertensive agents. These drugs help manage blood pressure and fluid balance by promoting urine production. Their effectiveness in treating hypertension and edema underscores their clinical significance .

Potential Building Blocks in Medicinal Chemistry

Nearly two decades ago, researchers at Egis Pharmaceuticals turned their focus to 2H-1,2,3-benzothiadiazine 1,1-dioxides as potential building blocks in medicinal chemistry. These compounds combine features from different therapeutic families, making them intriguing candidates for drug design. Their versatility and unique structure continue to inspire further investigations .

Other Therapeutic Applications

While the primary focus has been on cardiovascular and oncological applications, there may be additional therapeutic uses for benzothiadiazine 1,1-dioxides. Exploring their interactions with other biological targets, such as enzymes or receptors, could reveal novel applications in areas like inflammation, neurology, or metabolic disorders.

Orientations Futures

Mécanisme D'action

Target of Action

The primary target of this compound is the AMPA receptor . The AMPA receptor is a type of ionotropic transmembrane receptor for glutamate that mediates fast synaptic transmission in the central nervous system .

Mode of Action

The compound acts as a desensitizing modulator of the AMPA receptor . This means it reduces the receptor’s response to glutamate, the main excitatory neurotransmitter in the brain .

Biochemical Pathways

The compound’s action on the AMPA receptor affects the glutamatergic signaling pathway . By modulating the AMPA receptor, it can influence synaptic transmission and plasticity, which are crucial for cognitive functions like learning and memory .

Pharmacokinetics

It is known to be slightly soluble in dmso and methanol . Its stability under normal storage conditions suggests it could have suitable pharmacokinetic properties for therapeutic use .

Result of Action

The compound is considered a cognitive enhancer . By modulating the AMPA receptor, it can potentially enhance cognitive functions like learning and memory . It is also noted to have minimal neurotoxic effects .

Action Environment

The compound’s action can be influenced by various environmental factors. For instance, its solubility and stability could be affected by the pH and temperature of its environment . Additionally, its interaction with the AMPA receptor could be influenced by the presence of other neurotransmitters or drugs .

Propriétés

IUPAC Name |

7-chloro-3-[(3-nitrophenyl)methylsulfanyl]-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClN3O4S2/c15-10-4-5-12-13(7-10)24(21,22)17-14(16-12)23-8-9-2-1-3-11(6-9)18(19)20/h1-7H,8H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYXVYGGBKSOJHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClN3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-chloro-3-((3-nitrobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

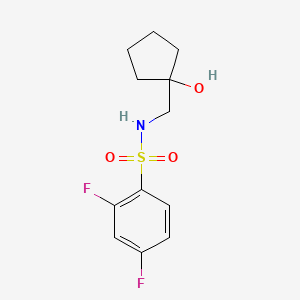

![(E)-N'-(2-ethyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)-N,N-dimethylformimidamide](/img/structure/B2765738.png)

![2-((5-(3-chlorobenzo[b]thiophen-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2765742.png)

![2-{[(3,6-dichloropyridin-2-yl)formamido]methyl}-N-phenyl-1,4-diazabicyclo[3.2.1]octane-4-carboxamide](/img/structure/B2765749.png)

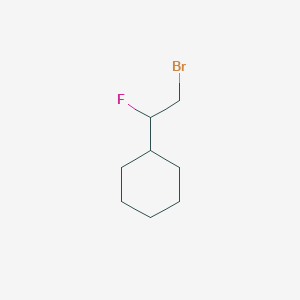

![[3-(Difluoromethyl)-1-methoxycyclobutyl]methanamine;hydrochloride](/img/structure/B2765753.png)

![2-(5-methyl-4-oxo-6-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2765755.png)

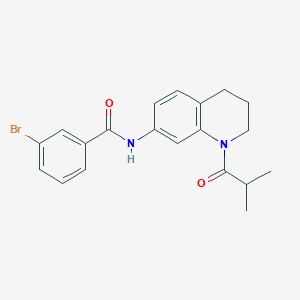

![2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinolin-4-yl]acetic acid](/img/structure/B2765757.png)

![Ethyl 4-oxo-4-((1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)amino)butanoate](/img/structure/B2765761.png)